![molecular formula C15H14F3NO3S B5786339 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as carbonic anhydrases and matrix metalloproteinases. These enzymes play a role in cancer growth and inflammation, and the inhibition of these enzymes by 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a role in cancer growth and metastasis. 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in inflammation and tissue remodeling. Additionally, 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. One possible direction is to further investigate its mechanism of action and its effects on different types of cancer and inflammatory diseases. Another direction is to develop more efficient methods for synthesizing 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide and to improve its solubility in water. Additionally, the development of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide derivatives may lead to compounds with improved therapeutic properties.
合成法
The synthesis of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been achieved using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a palladium catalyst and a base, such as triethylamine. These methods have been optimized to produce high yields of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide.
科学的研究の応用
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to reduce inflammation in animal models of rheumatoid arthritis.
特性
IUPAC Name |
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-7-8-13(22-2)14(9-10)23(20,21)19-12-6-4-3-5-11(12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVFCMBRTOJFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
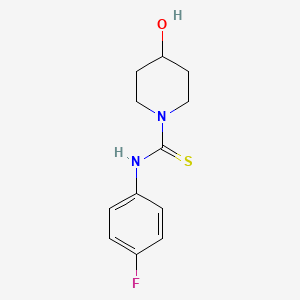
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
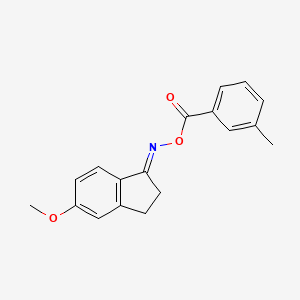
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
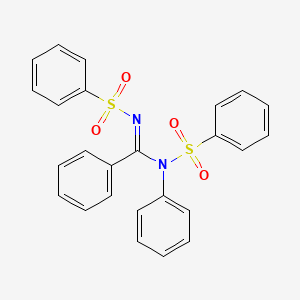
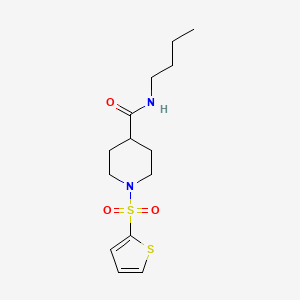
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)


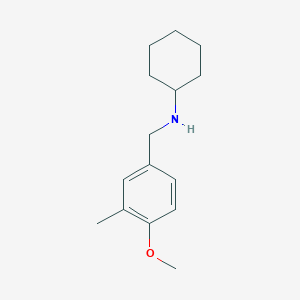
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)